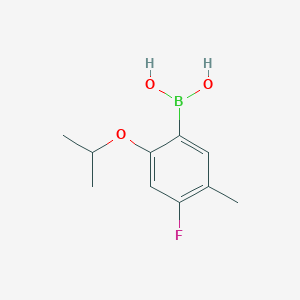

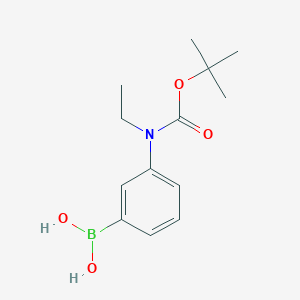

![molecular formula C13H13BClNO3 B6330732 [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid CAS No. 2096339-23-8](/img/structure/B6330732.png)

[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2096339-23-8 . It has a molecular weight of 277.51 . The compound is typically stored in a freezer .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4-methyl-5-(3-pyridinylmethoxy)phenylboronic acid . Its InChI Code is 1S/C13H13BClNO3/c1-9-5-12(15)11(14(17)18)6-13(9)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 .Chemical Reactions Analysis

Boronic acids and their esters are known to participate in various chemical reactions. The Suzuki–Miyaura coupling is one of the most significant applications . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical and Chemical Properties Analysis

The compound has a molecular weight of 277.51 . It is typically stored in a freezer, indicating that it may be sensitive to temperature .Applications De Recherche Scientifique

Organic Synthesis and Drug Discovery

Boronic acids, including [2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid, are pivotal in organic synthesis and drug discovery due to their role in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to synthesize complex molecules, including pharmaceuticals and polymers. Boronic acids are particularly valued for their stability under reaction conditions and their ability to couple with various electrophiles, providing a straightforward route to diverse chemical structures (Plescia & Moitessier, 2020).

Sensor Development

The unique property of boronic acids to form reversible complexes with diols and other polyols has been exploited in the development of chemical sensors. This compound and its derivatives can be used to create sensors for the detection of sugars, such as glucose, and other biologically relevant molecules. This application is particularly significant in the medical field for monitoring blood sugar levels in diabetic patients and has been extended to other areas, including environmental monitoring and food safety (Anzai, 2016).

Medicinal Chemistry and Drug Development

Boronic acids are also explored for their potential in medicinal chemistry and drug development, offering novel mechanisms of action and therapeutic benefits. Their ability to interact with enzymes and proteins by forming reversible covalent bonds allows for the design of inhibitors with high specificity and affinity, making them suitable candidates for targeting various diseases. For instance, boronic acid-based proteasome inhibitors have shown promise in cancer therapy (Plescia & Moitessier, 2020).

Orientations Futures

While specific future directions for this compound are not mentioned in the search results, boronic acids and their esters are valuable building blocks in organic synthesis . They are used in a variety of chemical reactions and have applications in the development of pharmaceuticals and agrochemicals . As such, research into new synthesis methods, reactions, and applications for these compounds is ongoing .

Propriétés

IUPAC Name |

[2-chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BClNO3/c1-9-5-12(15)11(14(17)18)6-13(9)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXPIUOLAHBTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C)OCC2=CN=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate](/img/structure/B6330680.png)

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)

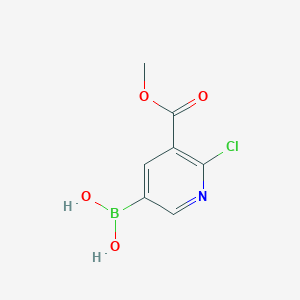

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330729.png)

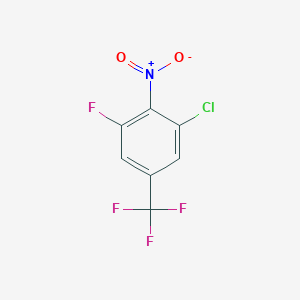

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6330739.png)

![1-Chloro-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B6330746.png)